N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
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Description
“N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Scientific Research Applications
Anticonvulsant Activity
The synthesis and evaluation of certain derivatives have been explored for their anticonvulsant activities. A study demonstrated the anticonvulsant potential of alkanamide derivatives, showing that the incorporation of heterocyclic rings such as pyrazole can influence activity levels. These findings suggest the compound's derivatives could have applications in developing new anticonvulsant drugs (Ayse H. Tarikogullari et al., 2010).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes show significant antioxidant activities, indicating the compound's potential in creating antioxidative agents (K. Chkirate et al., 2019).
Antitumor Activity
New derivatives bearing different heterocyclic rings have been synthesized and screened for their potential antitumor activity against various human tumor cell lines. This research highlights the compound's derivatives as potential candidates for antitumor agents (L. Yurttaş et al., 2015).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrazole-imidazole-triazole hybrids have been explored, with certain derivatives showing high potency. This suggests the compound's derivatives could be used in developing new antimicrobial and antifungal therapies (Suman Punia et al., 2021).
Molecular Docking Studies
The synthesis and characterization of novel benzimidazole bearing pyrazoline derivatives as potential antimicrobial agents demonstrate the compound's derivatives' effectiveness against various bacterial and fungal strains. Molecular docking studies provide insights into their mechanism of action, further emphasizing their potential in antimicrobial drug development (N. Desai et al., 2013).
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(11-23-12-19-16-3-1-2-4-17(16)23)21-14-7-5-13(6-8-14)15-9-10-20-22-15/h1-10,12H,11H2,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBKTIFEBSODOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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